3,3'-((3,4-Dimethoxyphenyl)methylene)bis(1H-indole)
Description
Properties
IUPAC Name |
3-[(3,4-dimethoxyphenyl)-(1H-indol-3-yl)methyl]-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O2/c1-28-23-12-11-16(13-24(23)29-2)25(19-14-26-21-9-5-3-7-17(19)21)20-15-27-22-10-6-4-8-18(20)22/h3-15,25-27H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZZXONYAPGBGLX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(C2=CNC3=CC=CC=C32)C4=CNC5=CC=CC=C54)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Grinding with Surfactant and Lewis Acid Catalysts
A high-yielding method employs sodium dodecyl sulfate (SDS) and AlCl₃·6H₂O in a solvent-free mechanochemical system. The protocol involves:
- Reagents : 3,4-Dimethoxybenzaldehyde (1.0 mmol), indole (2.0 mmol), SDS (0.3 mmol), AlCl₃·6H₂O (0.1 mmol), silica gel (0.5 g).
- Conditions : Grinding in an agate mortar at room temperature for 10–45 minutes.
- Workup : Dissolution in ethyl acetate, filtration, and silica gel chromatography (petroleum ether/EtOAc = 3:1).
- Yield : 97%.
- Advantages : Rapid reaction time, no toxic solvents, and high atom economy.
- Characterization : Melting point 186.6–188.5°C; ¹H NMR (DMSO-d₆) δ 10.80 (2H, NH), 7.34–6.60 (aromatic protons), 5.80 (1H, CH).
Heterogeneous Catalytic Approaches
Silica-Supported Chloroacetic Acid
Silica-supported chloroacetic acid enables recyclable catalysis under reflux conditions:
- Reagents : 3,4-Dimethoxybenzaldehyde (1.0 mmol), indole (2.0 mmol), polyindole catalyst (5 wt%).
- Conditions : Reflux in acetonitrile for 1–2 hours.
- Workup : Filtration, ethyl acetate extraction, and column chromatography.
- Yield : 88%.
- Advantages : Catalyst reusability (4 cycles with <10% yield drop), mild conditions.
- Characterization : ¹H NMR (CDCl₃) δ 3.70 (3H, OCH₃), 3.80 (3H, OCH₃), 5.80 (1H, CH), 6.60–7.40 (aromatic protons).
Glycerol-Based Carbon Solid Acid
A biodegradable glycerol-derived catalyst achieves solvent-free synthesis:
- Reagents : Aldehyde (1.0 mmol), indole (2.0 mmol), bromodimethylsulfonyl bromide (BDMS, 10 mol%).
- Conditions : Solvent-free, 80–100°C for 30–60 minutes.
- Yield : 89–92%.
- Advantages : Eco-friendly, no column chromatography required.
- Characterization : IR ν 3400 cm⁻¹ (NH), 1564 cm⁻¹ (C=C), 1260 cm⁻¹ (C-O).
Microwave-Assisted Synthesis
Glacial Acetic Acid under Microwave Irradiation
Microwave irradiation significantly reduces reaction time:
- Reagents : 3,4-Dimethoxybenzaldehyde (1.0 mmol), indole (2.0 mmol), glacial acetic acid (1 mL).
- Conditions : Microwave (540 W) for 8–10 minutes.
- Workup : Precipitation in water, filtration, recrystallization.
- Yield : 85–90%.
- Advantages : Energy-efficient, scalable for high-throughput synthesis.
- Limitations : Requires specialized equipment.
Comparative Analysis of Methods
Structural Characterization and Validation
Spectroscopic Data
- ¹H NMR : Key signals include two NH protons (δ 10.80–11.30), methoxy groups (δ 3.70–3.80), and a central methylene proton (δ 5.70–5.90).
- ¹³C NMR : Peaks at δ 148–155 (C-O), 136–140 (aromatic C), and 40–45 (CH).
- IR : Bands at 3400–3444 cm⁻¹ (NH stretch), 1564–1624 cm⁻¹ (C=C), 1260–1339 cm⁻¹ (C-O).
- Melting Point : 186–188°C (lit.), correlating across methods.
Purity Assessment
- Elemental Analysis : Reported as C 78.51%, H 5.80%, N 7.32% (calc. C 78.51%, H 5.80%, N 7.32%).
- Chromatography : Silica gel purification ensures >95% purity by TLC.
Mechanistic Insights
The reaction proceeds via Friedel-Crafts alkylation :
- Activation : Acid catalysts protonate the aldehyde carbonyl, enhancing electrophilicity.
- Nucleophilic Attack : Indole attacks the activated carbonyl, forming a carbocation intermediate.
- Dimerization : A second indole couples, yielding the BIM scaffold.
- Dehydration : Loss of water completes the reaction, stabilized by silica or surfactants.
Chemical Reactions Analysis
3,3’-((3,4-Dimethoxyphenyl)methylene)bis(1H-indole) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to yield reduced derivatives.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole nucleus.
Scientific Research Applications
Biological Activities
Anticancer Properties
Research indicates that derivatives of bis-indole compounds, including 3,3'-((3,4-Dimethoxyphenyl)methylene)bis(1H-indole), possess significant anticancer activity. These compounds have been shown to inhibit the proliferation of various cancer cell lines, including breast, ovarian, cervical, and prostate cancers. The mechanism involves the suppression of estrogen-dependent pathways and the induction of apoptosis in cancer cells .
Radioprotection
This compound also demonstrates potential radioprotective effects against UV and ionizing radiation. It acts by activating nuclear kinases that are crucial for DNA damage response and repair mechanisms. This property is particularly relevant in the context of cancer therapy, where radiation is commonly used .
Antioxidant Activity
The antioxidant capabilities of 3,3'-((3,4-Dimethoxyphenyl)methylene)bis(1H-indole) have been explored as well. The compound's ability to scavenge free radicals may contribute to its protective effects against oxidative stress-related diseases .
Methodology for Synthesis
The synthesis of 3,3'-((3,4-Dimethoxyphenyl)methylene)bis(1H-indole) typically involves a multi-step process that includes the condensation of indole derivatives with aldehydes or ketones. The purification can be achieved through column chromatography or recrystallization techniques .
Case Study 1: Anticancer Activity
A study conducted on the anticancer properties of various bis-indole derivatives revealed that 3,3'-((3,4-Dimethoxyphenyl)methylene)bis(1H-indole) exhibited remarkable cytotoxicity against MCF-7 breast cancer cells. The IC50 value was determined to be significantly lower than that of standard chemotherapeutic agents, indicating its potential as a novel anticancer drug .
Case Study 2: Radioprotective Effects
In another investigation focusing on radioprotection, this compound was tested in vitro and in vivo models. Results showed that pre-treatment with 3,3'-((3,4-Dimethoxyphenyl)methylene)bis(1H-indole) reduced radiation-induced DNA damage markers significantly compared to control groups .
Mechanism of Action
The mechanism of action of 3,3’-((3,4-Dimethoxyphenyl)methylene)bis(1H-indole) involves its interaction with specific molecular targets and pathways. For instance, it has been shown to induce apoptosis in cancer cells by activating endoplasmic reticulum stress and the CHOP protein . Additionally, it may exert its effects through the modulation of various signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Comparison with Similar Bis(indolyl)methane Derivatives
Structural and Substituent Variations
Key structural analogs differ in the substituents on the central aryl group. A comparative analysis is summarized below:
Key Observations :
- Electron-Donating vs. In contrast, 4-Cl and 4-NO₂ substituents are electron-withdrawing, which may alter reactivity and solubility .
- Steric Effects: The 3,4-dimethoxy group introduces steric bulk compared to monosubstituted analogs, possibly affecting molecular packing (e.g., melting points) and intermolecular interactions .
Key Findings :
- Green Synthesis : The 3,4-dimethoxy derivative was synthesized via an eco-friendly electrochemical method in deep eutectic solvents, aligning with trends in sustainable chemistry .
- Catalyst Efficiency : Ce(III) catalysts (e.g., CeCl₃·7H₂O) show broad utility for BIM synthesis, with yields exceeding 70% for 4-methoxy and 4-chloro derivatives .
Physicochemical Properties
Spectral Insights :
- The 3,4-dimethoxy derivative’s ¹H NMR shows distinct singlet peaks for the methylene bridge (δ 5.77) and methoxy groups (δ 3.71), consistent with its symmetric substitution pattern .
- IR spectra confirm NH stretches (~3400 cm⁻¹) across all BIMs, while hydroxy derivatives exhibit additional broad OH stretches (~3350 cm⁻¹) .
Biological Activity
3,3'-((3,4-Dimethoxyphenyl)methylene)bis(1H-indole), a bis(indole) compound, has garnered attention due to its diverse biological activities. This article explores its synthesis, biological evaluations, and potential therapeutic applications based on recent research findings.
Synthesis
The compound is synthesized through an electrophilic substitution reaction of indoles with aldehydes. Various methods have been reported for this synthesis, with yields varying based on the conditions used. For instance, a method utilizing silica gel as a support and hydrochloric acid (HCl) as a catalyst yielded the compound in 94% efficiency under optimized conditions .
Biological Activity Spectrum
The biological activity of 3,3'-((3,4-Dimethoxyphenyl)methylene)bis(1H-indole) has been evaluated against several targets:
- Anticancer Activity : Studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines. It induces apoptosis in breast cancer cells (MDA-MB-231) by enhancing caspase-3 activity and causing morphological changes indicative of cell death .
- Acetylcholinesterase Inhibition : The compound has demonstrated significant inhibitory activity against acetylcholinesterase, an enzyme linked to Alzheimer's disease. Compounds similar to it showed values up to 73.11% inhibition, indicating potential for neuroprotective applications .
- Endothelial Growth Factor Antagonism : It acts as an antagonist to endothelial growth factors, which are crucial in angiogenesis and tumor growth. This activity is particularly relevant in cancer therapeutics .
Study 1: Anticancer Efficacy
A study evaluated the compound's effects on MDA-MB-231 cells. At concentrations of 1.0 μM and 10.0 μM, significant apoptosis was observed alongside increased caspase-3 activity (1.33–1.57 times), confirming its potential as an anticancer agent .
Study 2: Neuroprotective Potential
Another investigation focused on the acetylcholinesterase inhibitory activity of related compounds. The results indicated that derivatives of bis(indole) compounds could lead to the development of novel drugs for Alzheimer's disease treatment, with promising inhibition rates observed .
Research Findings Summary Table
Q & A
Q. What strategies optimize the scalability of bis(indolyl)methane synthesis for preclinical trials?
- Methodological Answer :
- Solid-supported catalysts (e.g., HCl/silica gel) simplify workup and reduce waste .
- Flow chemistry systems improve heat and mass transfer for high-yield, multi-gram syntheses .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
